Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
CAS No.: 1040654-22-5
Cat. No.: VC4816073
Molecular Formula: C21H16N4O4S3
Molecular Weight: 484.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040654-22-5 |
|---|---|
| Molecular Formula | C21H16N4O4S3 |
| Molecular Weight | 484.56 |
| IUPAC Name | methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
| Standard InChI Key | KDIABOUADQWMGR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Introduction
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of heterocyclic compounds, specifically a thiazole derivative. Its molecular formula is CHNOS, indicating a structure that incorporates various functional groups, including a thiazolo-pyrimidine core, which contributes to its potential biological activities.
Structural Overview
The compound features a unique combination of functional groups, including a thiazole ring fused with a pyrimidine ring, along with a thioxo group and an acetamido moiety. The presence of sulfur in the thiazole ring enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate typically involves multi-step reactions. These processes require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor reaction progress and characterize the final compound.
Mechanism of Action
The mechanism of action for this compound is hypothesized based on its structural features. It is believed to act as an enzyme inhibitor or modulator of receptor activity, suggesting potential efficacy against various bacterial strains and fungi. This interaction could lead to significant therapeutic applications in the development of antibacterial and antifungal agents.
Potential Applications
Given its unique structural characteristics and potential biological activities, Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a valuable candidate for further research in drug development and therapeutic interventions.
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
This compound, also a thiazolopyrimidine derivative, features a fluorinated phenyl group, which enhances its interaction with biological targets. It shares similar structural features and potential biological applications with Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.
Other Related Compounds
Other compounds like 4-methyl-7-oxo-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidine-2-carboxylic acid and 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidin-6-yl)propanoic acid also belong to the broader category of heterocyclic compounds with diverse pharmacological activities .
Data Table: Key Features of Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Structural Features | Thiazolo-pyrimidine core with thioxo and acetamido groups |
| Synthesis | Multi-step reactions requiring controlled conditions |
| Potential Biological Activities | Antibacterial and antifungal properties |
| Chemical Properties | Typical of thiazole and pyrimidine derivatives |
| Physical Properties | Moderate solubility in organic solvents (similar compounds) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume